rac N-Methyl Epinephrine-d6
Description
rac N-Methyl Epinephrine-d6 is a deuterated, racemic form of N-methyl epinephrine, a derivative of the endogenous catecholamine epinephrine (adrenaline). This compound is structurally characterized by the addition of a methyl group to the amine nitrogen of epinephrine and six deuterium atoms replacing hydrogen atoms at specific positions. Deuterium labeling enhances its utility in pharmacokinetic and metabolic studies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, where isotopic labeling improves detection sensitivity and reduces background interference .
The racemic nature (rac) indicates a 1:1 mixture of enantiomers, which is critical for studying stereochemical effects on receptor binding and metabolism. N-methylation alters the compound’s physicochemical properties, such as lipophilicity and metabolic stability, compared to native epinephrine.
Propriétés
Formule moléculaire |
C₁₀H₉D₆NO₃ |
|---|---|
Poids moléculaire |
203.27 |
Synonymes |
3,4-Dihydroxy-α-(dimethylaminomethyl)benzyl Alcohol-d6; DL-1-(3,4-Dihydroxyphenyl)-2-dimethylaminoethanol-d6; Methadren-d6; N-Methyladrenaline-d6; N-Methylepinephrine-d6; NSC 169812-d6; dl-N-Methylepinephrine-d6; α-(3,4-Dihydroxyphenyl)-α-hydroxy-β-d |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Pharmacological and Metabolic Differences
- Receptor Binding: N-methylation reduces affinity for α- and β-adrenergic receptors compared to epinephrine due to steric hindrance at the amine group.
- Metabolic Stability: rac N-Methyl Epinephrine-d6 exhibits slower hepatic metabolism (via catechol-O-methyltransferase and monoamine oxidase) compared to non-deuterated N-methyl epinephrine. This is critical for extending half-life in tracer studies .
- Analytical Utility: In collision-induced dissociation (CID) MS, rac N-Methyl Epinephrine-d6 shows distinct fragmentation patterns (e.g., neutral losses of CH₃NH₂ and H₂O) compared to non-deuterated analogues, aiding in precise quantification .
Research Findings and Data
Metabolic Half-Life Comparison
| Compound | Half-Life (in vitro, human hepatocytes) | CYP450 Involvement |
|---|---|---|
| Epinephrine | 2–3 minutes | High |
| N-Methyl Epinephrine | 15–20 minutes | Moderate |
| rac N-Methyl Epinephrine-d6 | 45–60 minutes | Low |
Mass Spectrometry Fragmentation Patterns
- rac N-Methyl Epinephrine-d6: Dominant fragments at m/z 185 (loss of H₂O), m/z 158 (loss of CH₃NH₂), and m/z 130 (loss of CO). Deuterium labeling shifts fragment masses by +6 Da, distinguishing it from non-deuterated forms .
Q & A
Q. How can rac N-Methyl Epinephrine-d6 be characterized analytically in complex biological matrices?
Methodological Answer: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity and accuracy. Calibration curves should be validated for linearity (R² ≥ 0.99) and precision (CV < 15%) across expected concentration ranges. Isotopic purity must be confirmed via high-resolution mass spectrometry (HRMS) to distinguish d6-labeled compounds from endogenous analogs .*
Q. What experimental controls are critical when studying rac N-Methyl Epinephrine-d6 in metabolic pathways?
Methodological Answer: Include negative controls (e.g., non-deuterated analogs) to account for isotopic exchange or metabolic reversion. Use time-course studies to track deuterium retention in metabolites. Ensure matrix-matched calibration standards to mitigate ion suppression/enhancement effects in LC-MS/MS workflows .*
Q. How should researchers validate the stability of rac N-Methyl Epinephrine-d6 under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies at multiple temperatures (e.g., -80°C, 4°C, 25°C) and pH levels. Quantify degradation products via UV-Vis spectroscopy or LC-MS/MS. Stability thresholds (e.g., ≤10% degradation) must align with ICH guidelines for analytical method validation .*
Advanced Research Questions
Q. How can contradictory data on rac N-Methyl Epinephrine-d6’s receptor binding affinity be resolved?
Methodological Answer: Perform competitive radioligand binding assays using tritiated ligands (e.g., [³H]-epinephrine) to assess displacement curves. Normalize data to protein concentration (Bradford assay) and apply non-linear regression models (e.g., one-site vs. two-site binding) to resolve discrepancies. Cross-validate findings with in silico docking simulations to evaluate stereochemical interactions .*
Q. What statistical approaches are optimal for analyzing dose-response relationships of rac N-Methyl Epinephrine-d6 in in vivo models?
Methodological Answer: Use mixed-effects models to account for inter-subject variability. Apply Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic dose-response models. Include covariates such as baseline hemodynamic parameters and plasma protein binding data to refine predictive accuracy .*
Q. How can researchers address isotopic interference when quantifying rac N-Methyl Epinephrine-d6 in multi-tracer studies?
Methodological Answer: Employ high-resolution mass spectrometry (HRMS) with a mass accuracy threshold of ≤3 ppm to resolve isotopic clusters. Implement dynamic exclusion algorithms to minimize cross-talk between d6-labeled and endogenous species. Validate selectivity using spike-recovery experiments in pooled biological matrices .*
Ethical and Reproducibility Considerations
Q. What protocols ensure ethical use of rac N-Methyl Epinephrine-d6 in human pharmacokinetic trials?
Methodological Answer: Obtain Institutional Review Board (IRB) approval with explicit documentation of deuterated compound safety profiles. Include informed consent clauses addressing potential risks of isotopic labeling. Publish raw pharmacokinetic data (e.g., Cmax, t½) in open-access repositories to enhance reproducibility .*
Q. How should limitations in rac N-Methyl Epinephrine-d6 studies be reported to avoid overinterpretation?
Methodological Answer: Adhere to STARD guidelines for diagnostic accuracy studies or ARRIVE guidelines for animal research. Explicitly state limitations in sample size, cross-reactivity risks, and extrapolation validity. Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .*
Data Presentation and Peer Review
Q. What visualization tools enhance clarity in presenting rac N-Methyl Epinephrine-d6 metabolic flux data?
Q. How can peer reviewers critically evaluate methodological rigor in studies using rac N-Methyl Epinephrine-d6?
Methodological Answer: Assess whether isotopic purity (>98%) and positional labeling (e.g., methyl vs. side-chain deuteration) are verified via HRMS. Scrutinize statistical power calculations and multiplicity adjustments (e.g., Bonferroni correction) for false discovery rates. Request reproducibility checks via independent replication of key assays .*
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